1-Aminopyrene
Overview
Description
1-Aminopyrene is an organic compound with the molecular formula C₁₆H₁₁N. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and features an amino group attached to the first carbon of the pyrene ring system. This compound is known for its yellow-green crystalline appearance and is used in various scientific research applications due to its unique chemical properties .
Mechanism of Action
Target of Action
1-AP is a major metabolite during the biotransformation of 1-nitropyrene by microflora in the natural environment and in the guts of animals and humans . The primary targets of 1-AP are yet to be fully identified, but it has been associated with the activation of the aryl hydrocarbon receptor (AhR) and its target genes .
Mode of Action
The mode of action of 1-AP involves its interaction with AhR and the subsequent activation of AhR target genes, including CYP1A1, CYP1A2, and CYP1B1 . This interaction leads to changes in the expression of these genes, which play crucial roles in the metabolism of xenobiotics and endogenous compounds.
Biochemical Pathways
1-AP affects several biochemical pathways. It has been shown to have a strong positive and negative correlation with serum creatinine and creatinine clearance, respectively . This suggests that 1-AP may influence kidney function and the renal clearance of creatinine, a waste product of muscle metabolism.
Pharmacokinetics
The pharmacokinetics of 1-AP, including its absorption, distribution, metabolism, and excretion (ADME) properties, are complex and can be influenced by various factors. A study has shown that the time of maximum excretion of 1-AP in urine can vary significantly among individuals, suggesting that the bioavailability and elimination of 1-AP can be influenced by individual-specific factors .
Result of Action
The molecular and cellular effects of 1-AP’s action are diverse and can be influenced by various factors. Under UV-A irradiation, 1-AP has been shown to cause light-induced DNA single-strand cleavage . This suggests that 1-AP can induce DNA damage under certain conditions, which could potentially lead to mutations and other adverse cellular effects.
Action Environment
The action, efficacy, and stability of 1-AP can be influenced by environmental factors. For instance, the presence of humic acids in aquatic ecosystems can influence the bioavailability, toxicity, and fate of 1-AP . Moreover, exposure to light can enhance the phototoxicity of 1-AP, leading to DNA damage .
Biochemical Analysis
Biochemical Properties
1-Aminopyrene interacts with various enzymes and proteins. It has been shown to enhance enzymatic reactions within engineered proteins, paving the way for novel synthetic pathways in pharmaceutical research . The genetic polymorphisms of the 1-NP metabolic enzymes (CYP1A1, CYP1B1, EPHX1, NQO1, and NAT2) have been found to influence the urinary concentrations of this compound .
Cellular Effects
This compound has been shown to cause light-induced DNA single-strand cleavage under UV-A irradiation . It has also been found to inhibit microbial heterotrophic mineralization of 14 C-D-glucose significantly in the presence of humic acids in light and darkness .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It activates the aryl hydrocarbon receptor (AhR) signaling, thus mediating tubulointerstitial fibrosis through epithelial-mesenchymal transition and macrophage-myofibroblast transition .
Metabolic Pathways
This compound is involved in the metabolic pathways of 1-nitropyrene. It is partly metabolized to this compound and N-acetyl-1-aminopyrene, which are excreted in urine .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Aminopyrene can be synthesized through several methods. One common approach involves the nitration of pyrene to form 1-nitropyrene, followed by reduction to yield this compound. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure efficient conversion of pyrene to this compound .
Chemical Reactions Analysis
Types of Reactions
1-Aminopyrene undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: Further reduction can lead to the formation of pyrene derivatives with multiple amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon is frequently used.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are often employed
Major Products
Oxidation: Nitro- and hydroxyl-pyrene derivatives.
Reduction: Polyamino-pyrene derivatives.
Substitution: Halogenated and sulfonated pyrene derivatives
Scientific Research Applications
1-Aminopyrene is utilized in various scientific fields due to its fluorescent properties and reactivity:
Chemistry: It serves as a precursor for the synthesis of fluorescent probes and sensors.
Biology: Used in the study of DNA interactions and as a marker in fluorescence microscopy.
Medicine: Investigated for its potential in drug delivery systems and as a diagnostic tool.
Industry: Applied in the development of advanced materials and nanotechnology .
Comparison with Similar Compounds
Similar Compounds
- 2-Aminopyrene
- 3-Aminopyrene
- 1-Hydroxypyrene
- 1-Nitropyrene
Uniqueness
1-Aminopyrene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to other aminopyrene derivatives. Its position-specific amino group allows for targeted interactions in chemical reactions and biological systems, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
pyren-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N/c17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVWKHVRBDQPMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N | |
Record name | 1-AMINOPYRENE | |
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DSSTOX Substance ID |
DTXSID3040932 | |
Record name | 1-Aminopyrene | |
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Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1-aminopyrene appears as colorless crystals. Yellow needles from hexane, melting point 117-118 °C., Insoluble in water (0.576 mg/L at 25 deg C); [ChemIDplus] Colorless or yellow solid; [CAMEO] Yellow or green powder; [MSDSonline], Solid | |
Record name | 1-AMINOPYRENE | |
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Vapor Pressure |
0.00000016 [mmHg] | |
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CAS No. |
1606-67-3, 64990-23-4 | |
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Record name | Pyren-1-ylamine | |
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Melting Point |
243 to 244 °F (NTP, 1992), 115 - 117 °C | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 1-Aminopyrene formed in vivo?
A1: this compound is primarily formed through the nitroreduction of 1-Nitropyrene [, , , ]. This metabolic conversion occurs via enzymatic activity, mainly involving bacterial and mammalian nitroreductases [, ].
Q2: What is the main DNA adduct formed by this compound metabolites?
A3: The primary DNA adduct is N-(deoxyguanosin-8-yl)-1-aminopyrene (dGAP). This adduct forms primarily at the C8 position of guanine bases in DNA [, , ].
Q3: How does the formation of dGAP affect DNA replication?
A4: The dGAP adduct is bulky and distorts the DNA helix []. This distortion inhibits DNA polymerase activity, leading to replication blockage and potentially contributing to mutations [].
Q4: How do different oxygen levels influence 1-Nitropyrene metabolism?
A5: Under anaerobic conditions, nitroreduction of 1-Nitropyrene to this compound is favored [, ]. In aerobic conditions, ring oxidation becomes a more significant metabolic pathway, leading to the formation of metabolites like 1-Nitropyrene phenols and dihydrodiols [, ].
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C16H11N, and its molecular weight is 217.27 g/mol.
Q6: How is this compound typically detected and quantified?
A8: Several analytical methods are used to detect and quantify this compound, including: * High-performance liquid chromatography (HPLC) [, , , , ] * Gas chromatography/mass spectrometry (GC/MS) [, , ] * Fluorescence detection [, ] * Electrochemical methods [, ]
Q7: How does this compound interact with materials like carbon nanotubes?
A9: this compound can non-covalently functionalize carbon nanotubes through π-stacking interactions [, ]. This functionalization improves the dispersion and electrochemical properties of the nanotubes [, ].
Q8: What are some applications of this compound in material science?
A10: this compound is used in various applications, including: * Enhancing the performance of electrocatalysts for fuel cells [, ] * Modifying the gas sorption properties of polymers [] * Developing fluorescence sensors [, ]
Q9: How is computational chemistry used in studying this compound?
A11: Computational techniques are employed to:* Investigate the reaction mechanisms of this compound, such as dimerization pathways []* Explore the stability and electronic properties of this compound-containing materials []* Model the interaction of this compound with DNA []
Q10: What is the known toxicity of this compound?
A12: While this compound itself is considered less toxic than 1-Nitropyrene, research suggests potential photoinduced toxicity to microbial communities []. Further studies are needed to fully understand its environmental impact and potential risks.
Q11: How do humic substances influence the photolysis of this compound?
A13: Humic substances can either enhance or inhibit the photolysis rate of this compound, depending on their type and concentration [, ]. This interaction highlights the complex role of environmental factors in the fate of 1-AP.
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